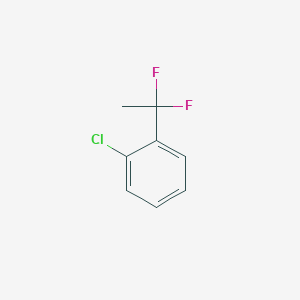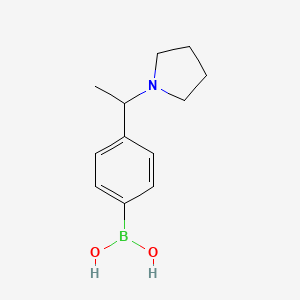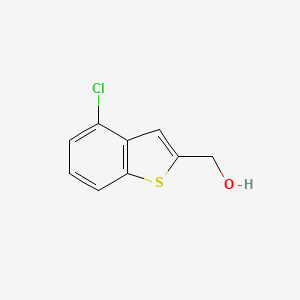
(4-クロロ-1-ベンゾチオフェン-2-イル)メタノール
概要
説明
(4-Chloro-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and features a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position of the benzothiophene ring .
科学的研究の応用
(4-Chloro-1-benzothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Mode of Action
Benzothiophene derivatives have been shown to interact with a variety of enzymes and receptors in biological systems . The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules .
Biochemical Pathways
Benzothiophene derivatives have been known to interact with multiple targets simultaneously, affecting various biochemical pathways .
Result of Action
生化学分析
Biochemical Properties
(4-Chloro-1-benzothiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (4-Chloro-1-benzothiophen-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (4-Chloro-1-benzothiophen-2-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Chloro-1-benzothiophen-2-yl)methanol has been shown to modulate the expression of certain genes involved in the detoxification processes . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, (4-Chloro-1-benzothiophen-2-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the binding of (4-Chloro-1-benzothiophen-2-yl)methanol to cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substances . Additionally, (4-Chloro-1-benzothiophen-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-1-benzothiophen-2-yl)methanol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-1-benzothiophen-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (4-Chloro-1-benzothiophen-2-yl)methanol has been associated with changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (4-Chloro-1-benzothiophen-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (4-Chloro-1-benzothiophen-2-yl)methanol can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(4-Chloro-1-benzothiophen-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. For example, the inhibition of cytochrome P450 enzymes by (4-Chloro-1-benzothiophen-2-yl)methanol can lead to an accumulation of certain metabolites and a decrease in the metabolism of other substances.
Transport and Distribution
The transport and distribution of (4-Chloro-1-benzothiophen-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . For instance, (4-Chloro-1-benzothiophen-2-yl)methanol can be transported into cells via specific transporters and then distributed to different organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of (4-Chloro-1-benzothiophen-2-yl)methanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-1-benzothiophen-2-yl)methanol may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and influences their activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-benzothiophen-2-yl)methanol typically involves the chlorination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of benzothiophene with chlorine gas in the presence of a catalyst to form 4-chlorobenzothiophene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for (4-Chloro-1-benzothiophen-2-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
(4-Chloro-1-benzothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to form the corresponding benzothiophene derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: 4-Chloro-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Chloro-1-benzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
(4-Chloro-1-benzothiophene-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(4-Chloro-1-benzothiophene): Lacks the hydroxymethyl group.
(4-Methyl-1-benzothiophen-2-yl)methanol: Has a methyl group instead of a chloro group.
Uniqueness
(4-Chloro-1-benzothiophen-2-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKONFPJHMRSPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653901 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216575-42-7 | |
| Record name | (4-Chloro-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


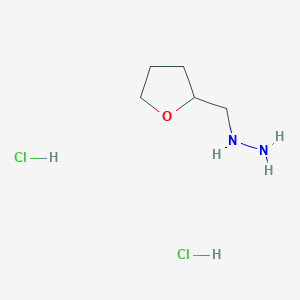





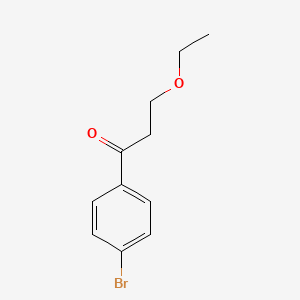

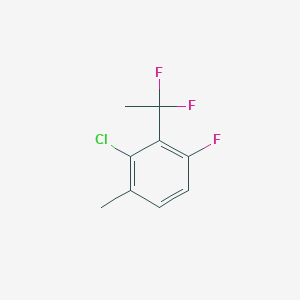

![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)

